Cas no 1344301-64-9 (4-(2-methylbut-3-yn-2-yl)aminobenzoic acid)

4-(2-methylbut-3-yn-2-yl)aminobenzoic acid 化学的及び物理的性質
名前と識別子
-
- CS-0345324
- AKOS013321668
- EN300-1449019
- 4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid
- 4-[(2-methylbut-3-yn-2-yl)amino]benzoicacid
- 1344301-64-9
- 4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
- Benzoic acid, 4-[(1,1-dimethyl-2-propyn-1-yl)amino]-
- 4-(2-methylbut-3-yn-2-yl)aminobenzoic acid
-
- インチ: 1S/C12H13NO2/c1-4-12(2,3)13-10-7-5-9(6-8-10)11(14)15/h1,5-8,13H,2-3H3,(H,14,15)
- InChIKey: WMJUUEHLXZTZHG-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1)NC(C#C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 203.094628657g/mol
- どういたいしつりょう: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.186±0.06 g/cm3(Predicted)
- ふってん: 374.8±27.0 °C(Predicted)
- 酸性度係数(pKa): 4?+-.0.10(Predicted)
4-(2-methylbut-3-yn-2-yl)aminobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449019-2.5g |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1449019-100mg |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 100mg |
$427.0 | 2023-09-29 | ||
Enamine | EN300-1449019-1000mg |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 1000mg |
$485.0 | 2023-09-29 | ||
Enamine | EN300-1449019-50mg |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 50mg |
$407.0 | 2023-09-29 | ||
Enamine | EN300-1449019-250mg |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 250mg |
$447.0 | 2023-09-29 | ||
Enamine | EN300-1449019-0.05g |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 0.05g |
$719.0 | 2023-06-06 | ||
Enamine | EN300-1449019-500mg |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 500mg |
$465.0 | 2023-09-29 | ||
Enamine | EN300-1449019-0.1g |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 0.1g |
$755.0 | 2023-06-06 | ||
Enamine | EN300-1449019-10.0g |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 10g |
$3683.0 | 2023-06-06 | ||
Enamine | EN300-1449019-5000mg |
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid |
1344301-64-9 | 5000mg |
$1406.0 | 2023-09-29 |
4-(2-methylbut-3-yn-2-yl)aminobenzoic acid 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
4-(2-methylbut-3-yn-2-yl)aminobenzoic acidに関する追加情報
Comprehensive Overview of 4-(2-methylbut-3-yn-2-yl)aminobenzoic acid (CAS No. 1344301-64-9): Properties, Applications, and Industry Insights
4-(2-methylbut-3-yn-2-yl)aminobenzoic acid, identified by its CAS number 1344301-64-9, is a specialized organic compound garnering attention in pharmaceutical and materials science research. This benzoic acid derivative features a unique 2-methylbut-3-yn-2-yl amine substitution, which contributes to its distinct chemical reactivity and potential applications. The compound's molecular structure combines aromatic and alkyne functionalities, making it a versatile intermediate for synthesizing more complex molecules.
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